molecular formula C8H17NO7 B12687004 (S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate CAS No. 26293-35-6

(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate

Cat. No.: B12687004
CAS No.: 26293-35-6
M. Wt: 239.22 g/mol
InChI Key: ZMEGDKGDGOQGDK-JZGORXRRSA-N
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Description

(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate is a chiral compound that plays a significant role in various chemical and biological processes. This compound is known for its unique stereochemistry, which makes it valuable in asymmetric synthesis and chiral resolution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate typically involves the reaction of (S)-1-(Hydroxymethyl)propylamine with (R-(R*,R*))-tartaric acid. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions often include maintaining a specific pH and temperature to ensure the formation of the desired chiral product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, and various substituted derivatives.

Scientific Research Applications

(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial in asymmetric synthesis and chiral resolution processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(Hydroxymethyl)propylammonium hydrogen (S-(S*,S*))-tartrate
  • (S)-1-(Hydroxymethyl)propylammonium hydrogen (S-(S*,S*))-tartrate
  • ®-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate

Uniqueness

(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable tool in chiral synthesis and resolution, setting it apart from other similar compounds .

Properties

CAS No.

26293-35-6

Molecular Formula

C8H17NO7

Molecular Weight

239.22 g/mol

IUPAC Name

[(2R)-1-hydroxybutan-2-yl]azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C4H11NO.C4H6O6/c1-2-4(5)3-6;5-1(3(7)8)2(6)4(9)10/h4,6H,2-3,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t4-;1-,2-/m10/s1

InChI Key

ZMEGDKGDGOQGDK-JZGORXRRSA-N

Isomeric SMILES

CC[C@H](CO)[NH3+].[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

CCC(CO)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O

Origin of Product

United States

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